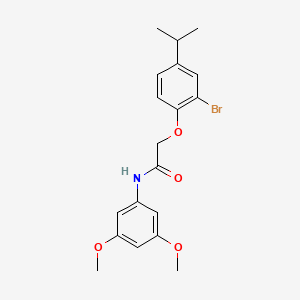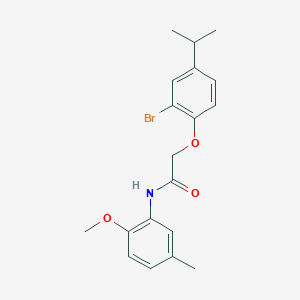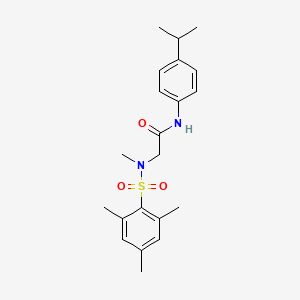
2-(2-bromo-4-isopropylphenoxy)-N-(3,5-dimethoxyphenyl)acetamide
Vue d'ensemble
Description
2-(2-bromo-4-isopropylphenoxy)-N-(3,5-dimethoxyphenyl)acetamide, also known as BRD-9008, is a chemical compound that has gained attention in the scientific community due to its potential applications in cancer research. This compound is a selective inhibitor of the protein kinase BRD4, which has been linked to the development and progression of several types of cancer. In
Mécanisme D'action
2-(2-bromo-4-isopropylphenoxy)-N-(3,5-dimethoxyphenyl)acetamide works by selectively inhibiting the bromodomain and extraterminal (BET) family of proteins, which includes BRD4. These proteins play a key role in the regulation of gene expression by binding to acetylated histones and recruiting transcriptional machinery to specific genes. By inhibiting the BET proteins, this compound disrupts this process and prevents the expression of genes that are necessary for the growth and survival of cancer cells.
Biochemical and physiological effects:
This compound has been shown to have potent anti-cancer activity in preclinical studies. It has been shown to inhibit the growth of a wide range of cancer cell lines, including those that are resistant to other treatments. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, it has been shown to have minimal toxicity in normal cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(2-bromo-4-isopropylphenoxy)-N-(3,5-dimethoxyphenyl)acetamide in lab experiments is its selectivity for BRD4 and other BET proteins. This allows for more specific targeting of cancer cells and reduces the risk of off-target effects. However, one limitation is that the exact mechanism of action of this compound is not fully understood, and further research is needed to fully elucidate its effects on cancer cells.
Orientations Futures
There are several future directions for research on 2-(2-bromo-4-isopropylphenoxy)-N-(3,5-dimethoxyphenyl)acetamide. One area of focus is the development of more potent and selective inhibitors of BET proteins. Another area of focus is the identification of biomarkers that can predict which patients may benefit from treatment with this compound. Additionally, further research is needed to understand the long-term effects of this compound on cancer cells and normal cells. Finally, there is potential for the development of combination therapies that include this compound and other anti-cancer agents.
Applications De Recherche Scientifique
2-(2-bromo-4-isopropylphenoxy)-N-(3,5-dimethoxyphenyl)acetamide has been shown to have potential applications in cancer research. BRD4 is a protein that plays a key role in the regulation of gene expression and has been linked to the development and progression of several types of cancer, including leukemia, lymphoma, and solid tumors. By inhibiting BRD4, this compound has the potential to prevent the growth and spread of cancer cells.
Propriétés
IUPAC Name |
2-(2-bromo-4-propan-2-ylphenoxy)-N-(3,5-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrNO4/c1-12(2)13-5-6-18(17(20)7-13)25-11-19(22)21-14-8-15(23-3)10-16(9-14)24-4/h5-10,12H,11H2,1-4H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHDWZQMVGZCXFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OCC(=O)NC2=CC(=CC(=C2)OC)OC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{2-bromo-4-[(2-chlorobenzyl)oxy]-5-ethoxyphenyl}methanol](/img/structure/B3547411.png)
![2-{[N-(2-fluorophenyl)-N-(phenylsulfonyl)glycyl]amino}-N-isobutylbenzamide](/img/structure/B3547418.png)
![N-{2-[4-(5-Chloro-2-methyl-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-N-(2-methoxy-5-methyl-phenyl)-methanesulfonamide](/img/structure/B3547427.png)

![2-{4-[(5-bromo-2-thienyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B3547450.png)
![2-{[N-(5-chloro-2-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B3547454.png)
![{3-bromo-5-ethoxy-4-[(3-methylbenzyl)oxy]phenyl}methanol](/img/structure/B3547458.png)
![3-{5-[(2-bromo-4-isopropylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B3547479.png)
![ethyl 4-({4-[methyl(methylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B3547484.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-2-naphthyl-N~2~-phenylglycinamide](/img/structure/B3547502.png)
![methyl 4-{[(2-{[(5-methyl-2-furyl)methyl]amino}-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]amino}benzoate](/img/structure/B3547503.png)
![6-{[2-(benzylsulfonyl)ethyl]thio}-5-cyano-2-methyl-N,4-diphenylnicotinamide](/img/structure/B3547515.png)
![N~2~-(3-chloro-2-methylphenyl)-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3547520.png)
